molecular formula C12H18O4 B14238307 5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate CAS No. 312492-28-7

5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate

Katalognummer: B14238307
CAS-Nummer: 312492-28-7
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: DHKBBTFDRWLBIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate is a chemical compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-2-oxooctahydro-1-benzofuran-7-yl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

312492-28-7

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

(5,5-dimethyl-2-oxo-3,3a,4,6,7,7a-hexahydro-1-benzofuran-7-yl) acetate

InChI

InChI=1S/C12H18O4/c1-7(13)15-9-6-12(2,3)5-8-4-10(14)16-11(8)9/h8-9,11H,4-6H2,1-3H3

InChI-Schlüssel

DHKBBTFDRWLBIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC(CC2C1OC(=O)C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.